molecular formula C16H14BrN5O B6440596 N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549032-37-1

N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Katalognummer: B6440596
CAS-Nummer: 2549032-37-1
Molekulargewicht: 372.22 g/mol
InChI-Schlüssel: CZMFOMWTBXOPPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a triazolopyridazine derivative characterized by a brominated aromatic ring (4-bromo-2-methylphenyl) and a cyclopropyl substituent at the 3-position of the triazolo[4,3-b]pyridazine core.

Eigenschaften

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-9-8-11(17)4-5-12(9)18-16(23)13-6-7-14-19-20-15(10-2-3-10)22(14)21-13/h4-8,10H,2-3H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMFOMWTBXOPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS Number: 2549032-37-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

The compound's molecular formula is C16H14BrN5OC_{16}H_{14}BrN_{5}O with a molecular weight of 372.22 g/mol. Its structural features include a triazolo-pyridazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₄BrN₅O
Molecular Weight372.22 g/mol
CAS Number2549032-37-1

Research indicates that compounds with a triazolo-pyridazine structure often act as inhibitors of specific kinases. For instance, studies have shown that related compounds exhibit inhibitory activity against c-Met kinase, a target implicated in several cancers. The inhibition of c-Met can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:

Cell LineIC₅₀ (µM)Notes
A5491.06 ± 0.16Significant cytotoxicity
MCF-71.23 ± 0.18Significant cytotoxicity
HeLa2.73 ± 0.33Moderate cytotoxicity
LO2NDNot detected

The compound exhibited significant cytotoxic effects against A549 and MCF-7 cell lines, with IC₅₀ values comparable to established drugs like Foretinib .

Case Studies

Recent research highlighted the potential of triazolo-pyridazine derivatives as bromodomain inhibitors. These studies suggest that this compound may also interact with bromodomains involved in epigenetic regulation, further expanding its therapeutic potential against cancers .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The bromo and methyl groups in the target compound likely increase steric bulk and electron-withdrawing effects compared to chlorine or methyl substituents in analogs .

Pharmacological Profiles

Antiproliferative Activity

Triazolopyridazine derivatives with ether-linked ester groups (e.g., compounds 14–17 in ) exhibit antiproliferative effects against endothelial and tumor cells, whereas benzamidine-containing analogs lose thrombin inhibitory activity . The target compound’s carboxamide linkage may similarly favor cellular uptake and intracellular target engagement, though direct evidence is needed.

Antimicrobial Activity

N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives demonstrate moderate to good antimicrobial activity, attributed to sulfonamide and benzamide functionalities . The absence of such groups in the target compound suggests divergent biological applications, possibly skewed toward anticancer or anti-senescence roles (see ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.